Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone
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Overview
Description
Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a complex organic compound characterized by its intricate structure. The compound’s unique arrangement incorporates a cyclohexyl group and a cis-hexahydropyrrolo[3,4-b]pyrrole ring system, providing it with specific chemical properties that are of interest to both researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone typically involves multi-step organic synthesis procedures. The starting materials often include cyclohexanone and various amines, undergoing condensation and cyclization reactions under controlled temperature and pressure conditions. Catalysts like Lewis acids or bases may be employed to facilitate these reactions and improve yields.
Industrial Production Methods
On an industrial scale, production methods prioritize efficiency and scalability. Batch reactors are commonly used, where the reagents are mixed and subjected to heating or cooling as required to promote the desired chemical transformations. Automation and continuous flow reactors may also be implemented to optimize the synthesis process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions that favor the transformation of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound, altering its functional groups.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride can be used to reduce the carbonyl group within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur, depending on the nature of the substituents and the conditions employed.
Major Products
The major products formed from these reactions include various derivatives that retain the core structure of the compound but possess modified functional groups. These products can be used as intermediates in further chemical synthesis or as final compounds in their own right.
Scientific Research Applications
Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone has a wide range of scientific research applications:
Chemistry: : As a key intermediate in the synthesis of more complex molecules, it is often studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Its structure may mimic certain biologically active compounds, making it a candidate for studying enzyme interactions and receptor binding.
Medicine: : Potential pharmacological properties are of interest, particularly in the development of new therapeutic agents.
Industry: : In industrial applications, the compound’s unique properties can be harnessed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone exerts its effects is often studied in the context of its interactions with molecular targets and pathways:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function and activity.
Pathways Involved: : The compound can influence various biochemical pathways, potentially altering cellular processes and responses.
Comparison with Similar Compounds
When compared with other similar compounds, Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone stands out due to its unique combination of structural elements and functional group reactivity. Similar compounds might include:
Cyclohexylmethanone derivatives: : These share the cyclohexyl group but differ in the attached functional groups and ring structures.
Pyrrolidine derivatives: : These compounds contain similar ring structures but vary in the substituents and modifications to the ring system.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-7-14-12(11)9-15/h10-12,14H,1-9H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKYFDMNLDRRC-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3CCNC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@H]3CCN[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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